N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a methyl group at position 4 and a phenyl ring at position 2. The benzenesulfonamide moiety is further modified with a trifluoromethyl group at the meta position. This structure combines aromatic heterocycles with fluorinated substituents, which are common in medicinal chemistry for enhancing metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S2/c1-12-16(26-17(23-12)13-6-3-2-4-7-13)11-22-27(24,25)15-9-5-8-14(10-15)18(19,20)21/h2-10,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCXCGQOJNTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the benzenesulfonamide moiety. Common synthetic routes include:
Thiazole Formation: The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Benzenesulfonamide Introduction: The benzenesulfonamide group can be introduced through the reaction of the trifluoromethylated thiazole with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group or modify the benzenesulfonamide moiety.
Substitution Reactions: Substitution reactions can occur at the thiazole or benzenesulfonamide positions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Compounds with reduced trifluoromethyl groups or modified benzenesulfonamide moieties.
Substitution Products: Derivatives with different functional groups at the thiazole or benzenesulfonamide positions.
Scientific Research Applications
Anti-inflammatory Applications
The thiazole moiety is known for its anti-inflammatory properties. The compound N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been studied for its potential to inhibit inflammatory pathways. Research indicates that compounds containing thiazole rings can effectively reduce inflammation by modulating cytokine production and inhibiting cyclooxygenase enzymes.
Case Study: Inhibition of COX Enzymes
A study demonstrated that thiazole derivatives exhibit selective inhibition of COX-2, an enzyme involved in inflammatory processes. This compound showed a comparable efficacy to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases .
Anticancer Activity
This compound has shown promising results in anticancer research. Its mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound exhibited significant growth inhibition with IC50 values indicating potent activity . Specifically, one study reported an IC50 value as low as 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its thiazole structure contributes to its ability to disrupt microbial cell function.
Case Study: Efficacy Against Bacterial Strains
Research has shown that derivatives of this compound possess substantial antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. In particular, one derivative demonstrated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics like chloramphenicol .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring or the sulfonamide group can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Variation in substituents on the phenyl ring | Altered anti-inflammatory activity |
| Changes in the trifluoromethyl group | Enhanced antimicrobial properties |
Mechanism of Action
The mechanism by which N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the application and the specific biological system.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Analogs:
2-Benzylthio-4-chloro-5-methyl-N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]benzenesulfonamide (Compound 28, ) Core Structure: Triazine instead of thiazole. Substituents: Chloro, methyl, and benzylthio groups on the benzene ring; trifluoromethylphenyl on the triazine. Relevance: Shares the trifluoromethylphenyl and sulfonamide groups with the target compound.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9, )
- Core Structure : 1,2,4-Triazole with sulfonylphenyl and difluorophenyl substituents.
- Substituents : Halogens (X = H, Cl, Br) on the sulfonylphenyl group.
- Relevance : Demonstrates the impact of halogenation and sulfonyl groups on tautomerism and stability. The absence of a thiazole ring reduces structural overlap but highlights the role of fluorinated substituents in modulating solubility .
N-(2-(Chloro-5-methylthiophenyl)) Derivatives (Compound 49, )
- Core Structure : Chloro-methylthiophenyl linked to a trifluoromethylphenylguanidine.
- Substituents : Trifluoromethyl and halogen substitutions.
- Relevance : Substitution at the 3-(trifluoromethyl) position (as in the target compound) is critical for binding affinity. However, replacing methylthio with trifluoromethyl (as in Compound 49) reduced affinity, underscoring the sensitivity of activity to substituent placement .
Structural Comparison Table:
Spectroscopic and Physical Properties
IR Spectroscopy :
NMR Data :
Thermal Stability :
- High melting points (e.g., 287–289 °C for Compound 28) correlate with rigid aromatic systems and strong intermolecular forces, which the target compound may share due to its thiazole and trifluoromethyl groups .
Biological Activity
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula . Its structure includes a thiazole moiety, which is known for contributing to various biological activities. The presence of trifluoromethyl and sulfonamide groups enhances its pharmacological profile.
1. Anti-inflammatory Activity
Research has shown that thiazole derivatives exhibit notable anti-inflammatory properties. The compound has been linked to the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Mechanism : The thiazole ring is believed to interact with specific enzymes involved in inflammatory pathways, reducing the production of inflammatory mediators.
2. Anticancer Activity
Studies have indicated that compounds containing thiazole rings can possess significant cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound showed an IC50 value of approximately 1.61 µg/mL against A-431 human epidermoid carcinoma cells, suggesting potent anticancer activity compared to standard treatments like doxorubicin .
3. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria.
- Research Findings : In a study assessing antibacterial activity, the compound exhibited effectiveness comparable to standard antibiotics like norfloxacin, indicating its potential as a therapeutic agent for bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for cytotoxic activity; modifications in this ring can enhance potency.
- Trifluoromethyl Group : Increases lipophilicity and may improve cellular uptake.
- Sulfonamide Group : Contributes to the compound's ability to inhibit bacterial growth.
Q & A
Basic: What is the optimized synthetic route for N-((4-methyl-2-phenylthiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions tailored to improve yield?
Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Introduction of the benzenesulfonamide group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for methylene bridge formation).
- Optimization: Yield improvements require controlled temperature (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like Pd(PPh₃)₄ for cross-coupling steps . Purity is enhanced via recrystallization in ethanol/acetonitrile mixtures.
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., trifluoromethyl singlet at ~δ -62 ppm in ¹⁹F NMR) and confirms regiochemistry of the thiazole ring .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline forms .
Basic: What in vitro assays are recommended to evaluate its biological activity?
Answer:
- Antiproliferative Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition Assays: Fluorescence-based assays for kinases or sulfotransferases, given sulfonamide’s role in ATP-mimicry .
- Cellular Uptake Studies: LC-MS quantification to assess membrane permeability.
Advanced: How can structural modifications impact binding affinity to target proteins?
Answer:
- Trifluoromethyl Group: Enhances metabolic stability and hydrophobic interactions; substitution with bulkier groups (e.g., CF₂CF₃) may alter binding pocket occupancy .
- Thiazole Methyl Group: Methyl removal reduces steric hindrance, potentially improving fit in shallow pockets.
- Methodology: Use molecular docking (e.g., AutoDock Vina) paired with site-directed mutagenesis to validate predicted interactions .
Advanced: How do researchers resolve contradictions in reported bioactivity data across studies?
Answer:
- Orthogonal Assays: Confirm initial findings with alternative methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .
- Batch Purity Analysis: HPLC-MS identifies impurities (>98% purity required for reliable IC₅₀ comparisons).
- Cell Line Authentication: STR profiling avoids misattributed activity due to cross-contamination .
Advanced: What computational strategies predict its interaction with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to assess binding persistence .
- Pharmacophore Modeling: Aligns sulfonamide’s hydrogen-bond acceptors with catalytic residues (e.g., kinase ATP-binding sites) .
- Free Energy Perturbation (FEP): Quantifies ΔΔG for substituent modifications .
Advanced: How is combinatorial chemistry applied to optimize its pharmacokinetic profile?
Answer:
- Library Design: Introduce diversity at the benzenesulfonamide’s para-position (e.g., halogens, alkyl chains) using parallel synthesis .
- ADME Screening: High-throughput microsomal stability assays (human liver microsomes) and Caco-2 permeability models prioritize leads .
Advanced: What formulation challenges arise due to its physicochemical properties?
Answer:
- Solubility Enhancement: Use co-solvents (PEG 400) or nanoemulsions for in vivo delivery, given logP ~3.5 .
- Stability Studies: Monitor hydrolytic degradation of the sulfonamide moiety under acidic (pH 1.2) and neutral conditions via accelerated stability testing .
Advanced: How can proteomics identify its off-target effects?
Answer:
- Chemical Proteomics: Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to capture interacting proteins .
- Phosphoproteomics: Quantify kinase signaling changes in treated cells via TiO₂ enrichment and SILAC labeling .
Advanced: What strategies mitigate synthesis scalability issues for preclinical studies?
Answer:
- Flow Chemistry: Continuous synthesis reduces intermediate purification steps and improves reproducibility .
- Green Chemistry: Replace toxic solvents (DMF) with Cyrene™ or 2-MeTHF, and employ catalytic reagents to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
